1-Nitro-5H-5lambda~4~-thianthren-5-one
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Overview
Description
1-Nitro-5H-5lambda~4~-thianthren-5-one is a heterocyclic compound that features a unique structure incorporating both sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-5H-5lambda~4~-thianthren-5-one typically involves the nitration of thianthrene derivatives. One common method includes the reaction of thianthrene with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-5H-5lambda~4~-thianthren-5-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thianthrene derivatives depending on the substituent introduced.
Scientific Research Applications
1-Nitro-5H-5lambda~4~-thianthren-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of 1-Nitro-5H-5lambda~4~-thianthren-5-one involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A heterocyclic compound with similar nitro functionality, used in energetic materials.
Thianthrene, nitro-, 5-oxide: Another nitro-substituted thianthrene derivative with distinct chemical properties.
Uniqueness: 1-Nitro-5H-5lambda~4~-thianthren-5-one is unique due to its specific structural arrangement and the presence of both sulfur and nitrogen atoms within its ring system.
Properties
CAS No. |
189961-06-6 |
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Molecular Formula |
C12H7NO3S2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
1-nitrothianthrene 5-oxide |
InChI |
InChI=1S/C12H7NO3S2/c14-13(15)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18(11)16/h1-7H |
InChI Key |
BPDWFAYIXZZKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(C=CC=C3S2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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